4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide
Overview
Description
4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide, also known as CR8, is a chemical compound that has gained attention in the field of medicinal chemistry due to its potential as a therapeutic agent. CR8 is a potent inhibitor of cyclin-dependent kinases (CDKs), which are enzymes that play a crucial role in cell cycle regulation. In
Mechanism of Action
4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide inhibits CDKs by binding to the ATP-binding site of the enzyme, preventing its activity. CDKs are essential for cell cycle progression, and their inhibition by this compound induces cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), an enzyme involved in the regulation of neuronal survival and function. Inhibition of GSK-3β by this compound has been linked to its neuroprotective effects in animal models of neurodegenerative disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has neuroprotective effects in animal models of neurodegenerative disorders, suggesting its potential as a treatment for diseases such as Alzheimer's and Parkinson's. However, the effects of this compound on normal cells and tissues are not well understood, and further research is needed to determine its safety and efficacy.
Advantages and Limitations for Lab Experiments
One advantage of 4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide is its potent inhibitory activity against CDKs, making it a valuable tool for studying the role of CDKs in cell cycle regulation and cancer progression. However, the synthesis of this compound is complex and time-consuming, which may limit its availability for research purposes. Additionally, the effects of this compound on normal cells and tissues are not well understood, which may limit its use in preclinical studies.
Future Directions
There are several future directions for the study of 4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide. One area of research is the development of more efficient and scalable methods for the synthesis of this compound, which would increase its availability for research purposes. Additionally, further research is needed to determine the safety and efficacy of this compound in preclinical studies, as well as its potential as a therapeutic agent in clinical trials. Finally, the development of this compound analogs with improved pharmacokinetic and pharmacodynamic properties may lead to the discovery of more potent and specific CDK inhibitors for the treatment of cancer and neurodegenerative disorders.
Scientific Research Applications
4-chloro-3-[(cyclohexylamino)sulfonyl]-N-(2-nitrophenyl)benzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders. CDKs are involved in the regulation of cell cycle progression, and their dysregulation is a common feature of many cancers. This compound has shown promising results in inhibiting CDKs and inducing cell cycle arrest in cancer cells, making it a potential candidate for cancer therapy. Additionally, this compound has shown neuroprotective effects in animal models of neurodegenerative disorders, suggesting its potential as a treatment for diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
4-chloro-3-(cyclohexylsulfamoyl)-N-(2-nitrophenyl)benzamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O5S/c20-15-11-10-13(19(24)21-16-8-4-5-9-17(16)23(25)26)12-18(15)29(27,28)22-14-6-2-1-3-7-14/h4-5,8-12,14,22H,1-3,6-7H2,(H,21,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDSRAFTXYYECLL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-])Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.